

Tirbanibulin stability degradation products UPLC analysis

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Tirbanibulin

CAS No.: 897016-82-9

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Validated UPLC Method for Tirbanibulin Analysis

The following method has been developed and validated in accordance with ICH guidelines for estimating **tirbanibulin** in bulk and pharmaceutical dosage forms [1] [2].

Chromatographic Conditions

Parameter	Specification
Column	Waters Acquity UPLC Phenyl (100 x 2.1 mm, 1.7 µm) [1]
Mobile Phase	Acetonitrile : Buffer (30:70, v/v) [1]
Buffer Preparation	1 mL Orthophosphoric acid in 1 L HPLC-grade water [1]
Flow Rate	0.5 mL/min [1]
Injection Volume	5 µL [1]
Detection Wavelength	220 nm [1]
Column Temperature	Ambient [1]

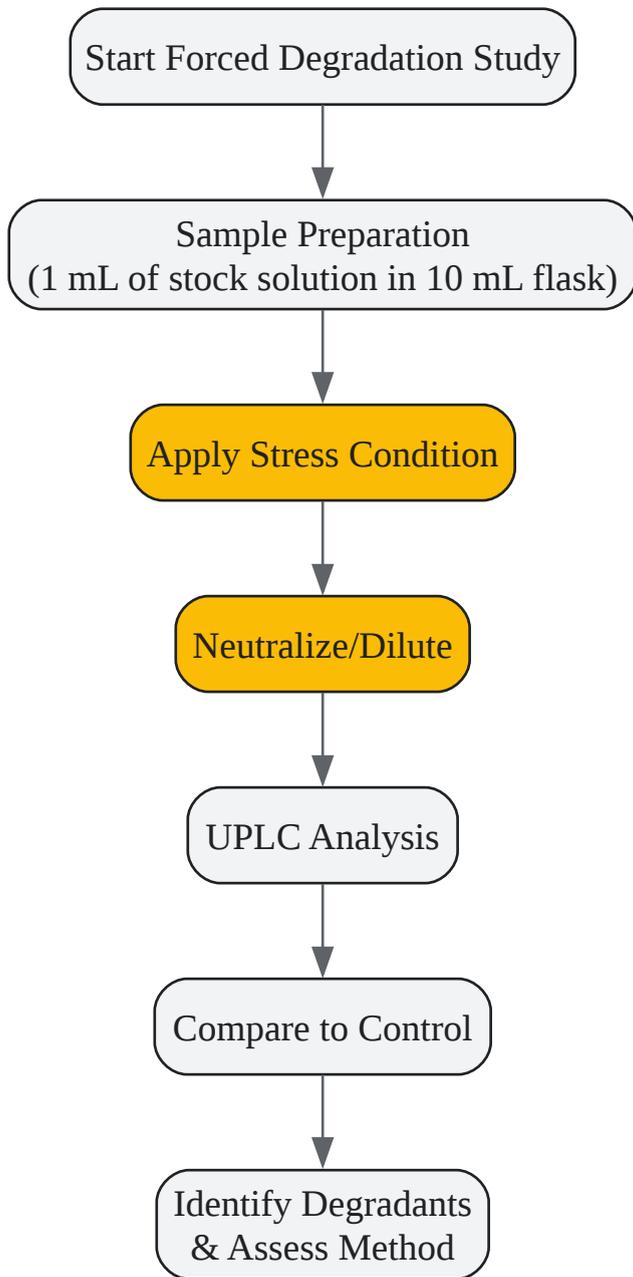
Parameter	Specification
Run Time	2.0 minutes [1]
Retention Time of Tirbanibulin	~0.811 minutes [2]

Key Validation Parameters

Parameter	Result
Linearity Range	1 - 15 µg/mL [1]
Regression Equation	$y = 309884.02x + 29801.60$ [2]
Correlation Coefficient (R ²)	High value (indicating good linearity) [2]
Limit of Detection (LOD)	0.03 µg/mL [1]
Limit of Quantification (LOQ)	0.1 µg/mL [1]
Precision (% RSD)	< 2% (Method Precision: 0.47%, Intermediate Precision: 0.33%) [2]
Accuracy (% Mean Recovery)	~100% (Range: 98-102%) [1] [2]

Troubleshooting Forced Degradation Studies

Forced degradation studies are crucial for demonstrating the method's stability-indicating capability. The following workflow outlines the general process, and the table below details specific conditions and findings for **tirbanibulin**.



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Experimental Conditions and Outcomes

The procedure for each condition generally involves treating 1 mL of the sample stock solution in a 10 mL volumetric flask, as outlined in the workflow above [1]. Here are the specific stresses applied and the key outcome observed:

Stress Condition	Detailed Procedure	Key Findings & Troubleshooting
Acid Degradation	Add 1 mL of 1 N HCl, let stand 15 min. Neutralize with 1 mL of 1 N NaOH. Dilute to volume with acetonitrile [1].	Degradation peaks observed. Ensure neutralization is complete to prevent ongoing degradation or column damage.
Base Degradation	Add 1 mL of 1 N NaOH, let stand 15 min. Neutralize with 1 mL of 1 N HCl. Dilute to volume with acetonitrile [1].	Degradation peaks observed. Same neutralization precautions as for acid degradation apply.
Oxidative Degradation	Information on specific conditions for peroxide in the available sources is incomplete. Typically, this involves using H ₂ O ₂ (e.g., 3% or 30%) [1].	Tirbanibulin was found to undergo extensive degradation under peroxide conditions [2]. This is a critical parameter to control.
Thermal Degradation	The exact experimental details for thermal stress are not fully specified in the provided excerpts.	Degradation peaks observed [2].
Reductive Degradation	The exact experimental details for reductive stress are not fully specified in the provided excerpts.	Degradation peaks observed [2].

Frequently Asked Questions (FAQs)

Q1: Why is my tirbanibulin peak tailing or showing low theoretical plates? This could be due to column performance or mobile phase issues.

- **Solution:** Ensure the column is properly conditioned and has not exceeded its lifetime. Confirm that the mobile phase is freshly prepared and the buffer pH is consistent. The method was robust against minor changes in mobile phase composition ($\pm 3\%$) and flow rate (± 0.05 mL/min), so check that your system is operating within these tolerances [1].

Q2: The method shows interference from degradation product peaks. How can I resolve this? The developed method is designed to be stability-indicating.

- **Solution:** Verify that the chromatographic conditions (especially the mobile phase ratio and column type) are exactly as specified. The use of a phenyl column is crucial for achieving the necessary separation [1] [2]. A representative chromatogram from the study showed homogeneous **tirbanibulin** peaks with resolution from degradants [2].

Q3: What is the most critical parameter to control for method robustness? The evidence suggests that the mobile phase composition and flow rate are key.

- **Solution:** While the method was robust to minor, deliberate changes in these parameters, they should be carefully controlled during routine analysis to ensure reproducibility [1]. Using high-quality HPLC-grade solvents and accurately preparing the buffer are essential.

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References

1. Development of a Stability Indicating UPLC Method for the ... [pmc.ncbi.nlm.nih.gov]
2. Development of a Stability Indicating UPLC Method for the... [turkjps.org]

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